N-Hydroxy-4-methylbenzimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-4-methylbenzimidoyl chloride is a chemical compound with the molecular formula C8H8ClNO It is a derivative of benzimidoyl chloride, characterized by the presence of a hydroxy group and a methyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Hydroxy-4-methylbenzimidoyl chloride can be synthesized through the reaction of aldoximes with sodium chloride and Oxone under ball-milling conditions. This method involves the use of mechanochemistry, which allows for solvent-free reactions and improved reaction efficiency . The reaction typically proceeds under mild conditions, making it an environmentally friendly approach.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of mechanochemistry can be scaled up for industrial applications. The use of ball-milling and other mechanochemical techniques can be adapted to produce this compound on a larger scale, ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-4-methylbenzimidoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-acyloxyimidoyl chlorides under specific conditions.
Substitution: It can participate in substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium carbonate and Oxone. These reactions are often carried out under solvent-free conditions using ball-milling techniques .
Major Products Formed
The major products formed from the reactions of this compound include N-acyloxyimidoyl chlorides, which are valuable intermediates in organic synthesis .
Scientific Research Applications
N-Hydroxy-4-methylbenzimidoyl chloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-Hydroxy-4-methylbenzimidoyl chloride exerts its effects involves the formation of reactive intermediates, such as N-acyloxyimidoyl chlorides. These intermediates can undergo further chemical transformations, leading to the formation of various products. The molecular targets and pathways involved in these reactions are primarily determined by the specific conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
N-Hydroxybenzimidoyl chloride: Lacks the methyl group present in N-Hydroxy-4-methylbenzimidoyl chloride.
4-Methylbenzimidoyl chloride: Lacks the hydroxy group present in this compound.
Uniqueness
This compound is unique due to the presence of both a hydroxy group and a methyl group on the benzene ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable in various chemical applications.
Properties
CAS No. |
36288-37-6 |
---|---|
Molecular Formula |
C8H8ClNO |
Molecular Weight |
169.61 g/mol |
IUPAC Name |
(1E)-N-hydroxy-4-methylbenzenecarboximidoyl chloride |
InChI |
InChI=1S/C8H8ClNO/c1-6-2-4-7(5-3-6)8(9)10-11/h2-5,11H,1H3/b10-8+ |
InChI Key |
CWLYVEMDVAPUMV-CSKARUKUSA-N |
SMILES |
CC1=CC=C(C=C1)C(=NO)Cl |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N\O)/Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NO)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.